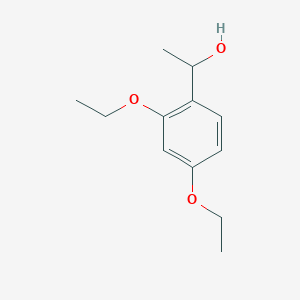

1-(2,4-Diethoxyphenyl)ethanol

Description

1-(2,4-Diethoxyphenyl)ethanol (CAS 1141669-81-9) is an aromatic ethanol derivative with a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . The compound features a phenyl ring substituted with ethoxy groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group at the 1-position. Key physicochemical properties include a LogP value of 2.54, indicating moderate lipophilicity, a polar surface area (PSA) of 38.69 Ų, and five rotatable bonds, suggesting conformational flexibility . Its hydrogen-bonding capacity (1 donor, 3 acceptors) and solubility in polar organic solvents (e.g., ethanol, ethyl acetate) make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

1-(2,4-diethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEWKJICLMIORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(C)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Diethoxyphenyl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

1-(2,4-Diethoxyphenyl)ethanol is characterized by the following chemical structure:

- Chemical Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

The compound features a diethoxy-substituted phenyl group attached to an ethanol moiety, which plays a crucial role in its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of 1-(2,4-Diethoxyphenyl)ethanol exhibit significant antimicrobial properties. A study focused on 1,2-diarylethanols, including this compound, demonstrated their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests revealed that the biological activity is influenced by the structural characteristics of the compounds and their interactions with lipopolysaccharides (LPS) in bacterial membranes .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |

|---|---|---|---|

| 1-(2,4-Diethoxyphenyl)ethanol | 32 | 64 | E. coli K12 |

| 1-(2,4-Diethoxyphenyl)ethanol | 16 | 32 | Staphylococcus aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of 1-(2,4-Diethoxyphenyl)ethanol has been explored through various in vitro assays. The compound was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

The biological activity of 1-(2,4-Diethoxyphenyl)ethanol can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. The compound appears to interact with specific molecular targets:

- Inhibition of NF-κB Pathway : This pathway is crucial for the expression of various inflammatory cytokines. By inhibiting this pathway, the compound reduces inflammation.

- Membrane Interaction : The diethoxy groups enhance lipophilicity, allowing better interaction with bacterial membranes, which may disrupt cell integrity and lead to cell death.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several diarylethanol derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-(2,4-Diethoxyphenyl)ethanol showed promising activity against multi-drug resistant strains .

- Cytotoxicity Assessment : Research on the cytotoxic effects of this compound on cancer cell lines demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for developing new anticancer drugs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-(2,4-Diethoxyphenyl)ethanone

- Structure: Ketone analog of 1-(2,4-Diethoxyphenyl)ethanol, with a carbonyl (C=O) group replacing the hydroxymethyl (-CH₂OH) .

- Molecular Formula : C₁₂H₁₆O₃; Molecular Weight : 208.25 g/mol .

- Key Differences: Higher lipophilicity (inferred from the absence of a polar -OH group). Lower boiling point (516°C) and density (1.216 g/cm³) compared to ethanol derivatives .

- Applications : Used as a reactive intermediate in synthesizing chalcones and heterocyclic compounds .

1-(3,4-Diethoxyphenyl)ethanol

- Structure: Ethanol derivative with ethoxy groups at the 3- and 4-positions instead of 2- and 4-positions .

- Key Differences :

- Applications: Potential use in biodegradation pathways and enzymatic studies .

1-(2,4-Dichlorophenyl)ethanol

- Structure : Chlorine substituents at 2- and 4-positions instead of ethoxy groups .

- Molecular Formula : C₈H₈Cl₂O; Molecular Weight : 191.05 g/mol.

- Key Differences :

2-(3,4-Diethoxyphenyl)-1-(2,4-dihydroxy-6-methoxyphenyl)ethanone

- Structure: Diethoxy-substituted acetophenone with additional hydroxyl and methoxy groups .

- Synthesis : Prepared via boron trifluoride-mediated condensation (62% yield) .

- Applications : Demonstrates antioxidant activity in structure-activity relationship (SAR) studies .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Rotatable Bonds | Key Functional Group |

|---|---|---|---|---|---|

| 1-(2,4-Diethoxyphenyl)ethanol | 210.27 | 2.54 | 38.69 | 5 | -CH₂OH |

| 1-(2,4-Diethoxyphenyl)ethanone | 208.25 | ~3.1 | 43.37 | 4 | C=O |

| 1-(2,4-Dichlorophenyl)ethanol | 191.05 | ~2.8 | 20.23 | 2 | -CH₂OH |

| 1-(3,4-Diethoxyphenyl)ethanol | 210.27 | ~2.6 | 38.69 | 5 | -CH₂OH |

Research Findings and Trends

- Crystal Engineering: Diethoxy-substituted aromatic compounds (e.g., 1-(3,4-diethoxyphenyl)propenone) form hydrogen-bonded networks and π-π stacking interactions, enabling tailored crystal packing for material science .

- Biotransformation : 3,4-Diethoxyphenyl derivatives are metabolized by fungi (e.g., Phanerochaete) via oxidative pathways, highlighting their environmental persistence .

- SAR Studies : Ethoxy and hydroxyl group positioning significantly influences bioactivity. For example, 2,4-diethoxy substitution enhances lipophilicity and membrane permeability compared to 3,4-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.